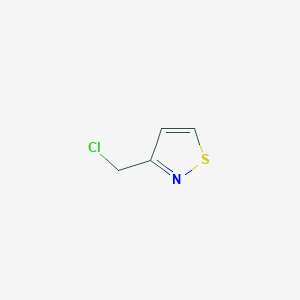
3-(Chloromethyl)isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)isothiazole is an organic compound containing a five-membered heterocyclic ring with sulfur and nitrogen atoms. This compound is part of the isothiazole family, known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties
Mecanismo De Acción
Target of Action
3-(Chloromethyl)isothiazole, a derivative of isothiazolinone, primarily targets enzymes with thiols at their active sites . It has been found to exhibit bacteriostatic and fungiostatic activity, making it effective against a broad spectrum of microorganisms . In addition, it has been reported to act as an antagonist of insect GABA receptors, indicating its potential use as an insecticide .
Mode of Action
The antimicrobial activity of this compound is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species . This interaction disrupts the normal function of these enzymes, leading to the death of the microorganism.
Pharmacokinetics
It is known that isothiazolinones, in general, are used in cosmetic and industrial applications due to their bacteriostatic and fungiostatic activity . This suggests that they may have good bioavailability in these contexts.
Result of Action
The primary result of this compound’s action is the inhibition of life-sustaining enzymes, leading to the death of the targeted microorganisms . In the context of its use as an insecticide, it has been shown to exhibit good insecticidal activity against certain species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, isothiazolinones are known to pose ecotoxicological hazards, and their use is restricted by EU legislation . Furthermore, the stability and degradation of isothiazolinones in the environment are areas of ongoing research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)isothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of thioamides with α-haloketones under acidic conditions . Another approach involves the use of metal-catalyzed reactions, such as the Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The isothiazole ring can be reduced to form dihydroisothiazoles using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Substitution: Formation of various substituted isothiazoles depending on the nucleophile used.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydroisothiazoles.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)isothiazole has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Methylisothiazolinone: Another isothiazole derivative used as a biocide in personal care products and industrial applications.
Methylchloroisothiazolinone: Similar to 3-(Chloromethyl)isothiazole, it is used as a preservative in various products.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isothiazole derivatives. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
IUPAC Name |
3-(chloromethyl)-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLMWSPBFVMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246549-42-7 |
Source


|
| Record name | 3-(chloromethyl)-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
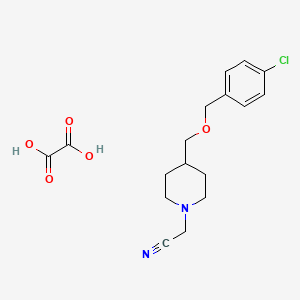

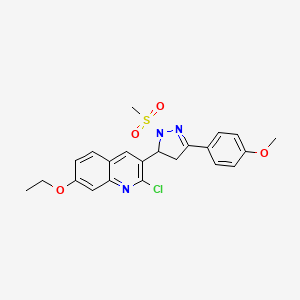


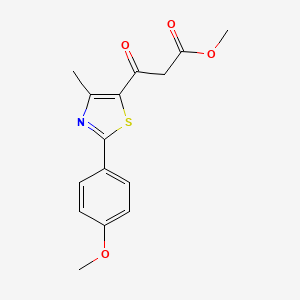
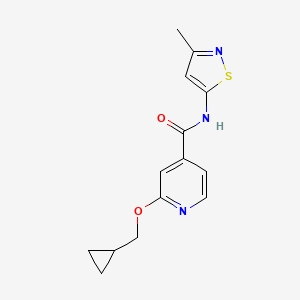

![2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2892206.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)
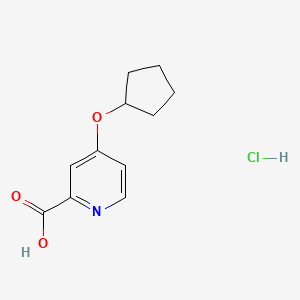
![ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate](/img/structure/B2892212.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2892215.png)
